molecular formula C7H18ClN B1603481 N-Ethylpentan-3-amine hydrochloride CAS No. 39190-77-7

N-Ethylpentan-3-amine hydrochloride

Cat. No.: B1603481
CAS No.: 39190-77-7
M. Wt: 151.68 g/mol
InChI Key: XKKWLFNGNNPKGC-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

N-Ethylpentan-3-amine hydrochloride is an organic compound classified as a tertiary aliphatic amine salt. smolecule.com Its core structure consists of a pentane (B18724) chain with an ethyl group and an amine group attached to the third carbon atom. smolecule.com The hydrochloride designation indicates that the amine group, which is basic, has been neutralized with hydrochloric acid to form a salt. smolecule.com This conversion to a salt is a common practice in amine chemistry as it generally enhances the compound's stability and increases its solubility in polar solvents like water. smolecule.com

The molecule's structure, specifically the branched nature of the pentane backbone and the tertiary amine configuration, imparts distinct steric and electronic properties. smolecule.com The tertiary amine features a nitrogen atom bonded to three carbon atoms, which influences its basicity and reactivity compared to primary or secondary amines. smolecule.com The presence of alkyl groups increases the electron density on the nitrogen atom, a key characteristic of this class of compounds. smolecule.com

Significance and Research Trajectories of this compound

The primary significance of this compound in the scientific field lies in its role as a synthetic precursor and building block in organic chemistry. smolecule.comsigmaaldrich.com It is specifically noted for its application as a precursor in the synthesis of privileged alkyl N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com NHC ligands are crucial in organometallic chemistry and catalysis, used to stabilize metal centers and mediate a wide range of chemical transformations.

While detailed research on the direct biological activities of this compound is not extensively documented in recent scientific literature, compounds of its type are generally investigated for their potential as intermediates in the creation of more complex molecules. smolecule.com These potential applications could span the development of new pharmaceuticals or agrochemicals. smolecule.com However, the current body of research focuses more on its synthetic utility rather than its intrinsic biological effects. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWLFNGNNPKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598804
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-77-7
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for N Ethylpentan 3 Amine Hydrochloride

Established Synthetic Pathways for N-Ethylpentan-3-amine Hydrochloride

Traditional synthetic routes to this compound and its precursors rely on fundamental organic reactions, including reductive amination, N-alkylation, and nucleophilic substitution.

Reductive Amination Strategies for N-Ethylpentan-3-amine Precursors

Reductive amination is a widely employed and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orgcengage.com.aulibretexts.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com

For the synthesis of the N-Ethylpentan-3-amine precursor, N-ethylpentan-3-amine, this strategy would involve the reaction of pentan-3-one with ethylamine (B1201723). The initial reaction forms an imine intermediate, which is subsequently reduced to the target secondary amine. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is capable of selectively reducing the imine in the presence of the ketone. libretexts.orgmasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be utilized. masterorganicchemistry.com

The general reaction scheme is as follows:

Pentan-3-one + Ethylamine → [Imine Intermediate] --(Reduction)--> N-Ethylpentan-3-amine

The final step to obtain the desired product involves treating the resulting amine with hydrochloric acid to form the stable hydrochloride salt.

Table 1: Key Reagents in Reductive Amination

Role Compound Function
Carbonyl Precursor Pentan-3-one Provides the pentan-3-yl backbone.
Amine Source Ethylamine Provides the ethyl group and nitrogen atom.
Reducing Agent Sodium Cyanoborohydride Reduces the imine intermediate to an amine. libretexts.orgmasterorganicchemistry.com
Acid Hydrochloric Acid Forms the hydrochloride salt.

N-Alkylation Approaches in this compound Synthesis

N-alkylation is a direct method for forming C-N bonds by reacting an amine with an alkylating agent, typically an alkyl halide. wikipedia.orgyoutube.com However, this method can be challenging to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the product amine compared to the starting amine. masterorganicchemistry.com

In the context of synthesizing N-Ethylpentan-3-amine, one could theoretically react pentan-3-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide). However, the desired secondary amine product, N-ethylpentan-3-amine, is more nucleophilic than the starting primary amine, pentan-3-amine. This makes it prone to further alkylation to form the tertiary amine, N,N-diethylpentan-3-amine, and subsequently the quaternary ammonium salt. masterorganicchemistry.com

To circumvent the issue of over-alkylation, a large excess of the starting amine can be used, although this may not be economically viable and can complicate purification. youtube.com Alternative alkylating agents and methodologies have been developed to improve selectivity. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org

Nucleophilic Substitution Reactions in this compound Formation

Nucleophilic substitution provides another avenue for the synthesis of amines. One approach involves the reaction of an alkyl halide with ammonia (B1221849) or a primary amine. For the synthesis of N-Ethylpentan-3-amine, this could involve reacting 3-bromopentane (B47287) with ethylamine.

Similar to N-alkylation, this reaction is a type of nucleophilic aliphatic substitution and suffers from the same lack of selectivity, often yielding a mixture of products. wikipedia.org The initial product, N-ethylpentan-3-amine, can act as a nucleophile and react with another molecule of 3-bromopentane.

An alternative, though less direct, nucleophilic substitution strategy is the Gabriel synthesis. This method is primarily used for the synthesis of primary amines and involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org While not directly applicable to the single-step synthesis of a secondary amine like N-ethylpentan-3-amine, it represents a more controlled method for introducing an amino group.

Advanced Synthetic Techniques and Optimization for this compound

To address the limitations of traditional batch synthesis, such as selectivity and efficiency, advanced techniques like continuous flow chemistry are being increasingly adopted. Furthermore, for related chiral amines, stereoselective synthesis is a critical area of research.

Continuous Flow Reactor Applications in this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.comacs.org These systems are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of secondary amines can be efficiently carried out in continuous flow systems. vapourtec.comnih.gov For instance, N-methyl secondary amines have been synthesized from alkyl mesylates and epoxides using aqueous methylamine (B109427) in a continuous flow process, achieving high yields in short reaction times. vapourtec.comacs.org This approach often includes an in-line workup, streamlining the entire process. vapourtec.comacs.org

Biocatalytic cascades in continuous flow reactors have also been developed for the synthesis of secondary amines from alcohols. nih.gov These systems can overcome the incompatibility of certain enzyme combinations in batch reactions, allowing for multi-step syntheses in a controlled manner. nih.gov For example, an alcohol oxidase can be used to generate an aldehyde in situ, which is then passed through a packed-bed reactor containing an aminating biocatalyst to produce the desired amine. nih.gov Such a system could be adapted for the synthesis of N-Ethylpentan-3-amine by using pentan-3-ol as a starting material.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Selectivity Often lower, risk of over-alkylation. masterorganicchemistry.com Higher, precise control over stoichiometry and residence time.
Safety Handling of large quantities of hazardous materials. Smaller reaction volumes, better heat dissipation. vapourtec.com
Efficiency Can be time-consuming with intermediate isolation steps. Faster reaction times, potential for in-line purification. vapourtec.comacs.org
Scalability Can be challenging to scale up consistently. More straightforward to scale by running the system for longer.

Stereoselective Synthesis Considerations for Related Chiral Amines

While N-Ethylpentan-3-amine itself is not chiral, the synthesis of structurally related chiral amines is a significant area of research, particularly for the pharmaceutical industry, where enantiomerically pure compounds are often required. acs.orgnih.gov Chiral amines are crucial components of many natural products and active pharmaceutical ingredients. acs.orgnih.gov

The development of stereoselective methods for amine synthesis often involves the use of chiral catalysts or auxiliaries. thieme-connect.com Asymmetric hydrogenation of imines and enamines using transition metal catalysts with chiral ligands is a powerful strategy for producing enantiomerically enriched amines. acs.orgnih.gov

Another approach involves the stereoselective reduction of ketimines. For example, ketimines bearing a removable chiral auxiliary can be reduced with high stereoselectivity using trichlorosilane (B8805176) in the presence of a Lewis base like N,N-dimethylformamide. thieme-connect.com Zirconocene hydride has also been shown to be a highly chemo- and stereoselective reducing agent for sulfinyl ketimines, facilitating the synthesis of chiral benzylamines. nih.govacs.org

These advanced stereoselective methods, while not directly necessary for the synthesis of achiral N-Ethylpentan-3-amine, highlight the broader context and potential for creating more complex, chiral analogues.

Purity Enhancement Methodologies for this compound

The isolation and purification of amines and their salts are critical steps in chemical synthesis. For this compound, a crystalline solid, recrystallization is a primary method for purity enhancement. illinois.edulibretexts.org The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. libretexts.org An ideal solvent would dissolve the compound sparingly at room temperature but readily at its boiling point.

Recrystallization Process:

Solvent Selection : The choice of solvent is crucial. For amine salts like this compound, polar solvents are generally preferred. A mixture of solvents can also be employed to achieve the desired solubility characteristics. researchgate.net

Dissolution : The impure compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. libretexts.org

Cooling and Crystallization : The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, leading to the formation of crystals. Impurities, being present in smaller concentrations, tend to remain dissolved in the solvent. libretexts.org

Isolation and Drying : The purified crystals are then separated from the solvent and dissolved impurities via filtration, often under vacuum, and subsequently dried. libretexts.org

For amine salts specifically, techniques can be adapted to optimize purity. A patented method for purifying enamine salts involves dissolving the crude product in a methanol (B129727) solvent, heating to dissolve, followed by cooling to induce crystallization, filtration, and drying. This process has been shown to significantly increase purity and yield. google.com

Another advanced purification technique involves the use of trichloroacetic acid (TCA). beilstein-journals.orgnih.gov This method first triggers the precipitation of the amine as its trichloroacetate (B1195264) salt, separating it from non-basic impurities. Subsequently, the TCA is removed via decarboxylation, yielding the purified free amine, which can then be converted to the hydrochloride salt. beilstein-journals.orgnih.gov

Chromatographic methods also offer a means of purification. While standard silica (B1680970) gel chromatography can be challenging due to the basic nature of amines, amine-functionalized silica can be used to mitigate the strong interactions between the compound and the stationary phase. biotage.com

Precursor and Intermediate Chemistry in this compound Synthesis

Preparation of Amine Precursors

The direct precursor to this compound is the free base, N-Ethylpentan-3-amine. The synthesis of this secondary amine is most commonly achieved through reductive amination. lumenlearning.com This powerful reaction forms amines from aldehydes or ketones.

In the synthesis of N-Ethylpentan-3-amine, the precursors are typically:

Pentan-3-one (a ketone)

Ethylamine (a primary amine)

The reaction proceeds in two main steps:

Imine Formation : Pentan-3-one reacts with ethylamine in a nucleophilic addition to form an unstable carbinolamine intermediate, which then dehydrates to form an N-substituted imine (a Schiff base).

Reduction : The imine intermediate is then reduced to the final secondary amine, N-Ethylpentan-3-amine. A common and selective reducing agent for this step is sodium cyanoborohydride (NaBH₃CN). lumenlearning.com

Alternative, though often less controlled, methods for preparing secondary amines include the alkylation of primary amines with alkyl halides. lumenlearning.comchemguide.co.uk In this context, pentan-3-amine could be reacted with an ethyl halide (like ethyl bromide). However, this method is prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts, which complicates purification. lumenlearning.comstudysmarter.co.uk

The table below outlines common methods for synthesizing secondary amine precursors.

Synthetic Method Precursors Key Reagents Advantages Disadvantages Reference
Reductive AminationKetone (Pentan-3-one), Primary Amine (Ethylamine)Reducing agent (e.g., NaBH₃CN)Good control, high yieldRequires specific reducing agents lumenlearning.com
Alkylation of AminesPrimary Amine (Pentan-3-amine), Alkyl Halide (Ethyl bromide)BaseSimple reagentsProne to over-alkylation, product mixtures lumenlearning.comchemguide.co.uk

Role of Salt Formation in Intermediate Isolation and Purification

The conversion of the N-Ethylpentan-3-amine free base into its hydrochloride salt is a deliberate and crucial step in its synthesis and purification. youtube.com This practice is widespread in organic chemistry for several reasons. nih.gov

Key Advantages of Salt Formation:

Crystallinity and Handling : Amine hydrochlorides are ionic compounds and typically exist as crystalline solids at room temperature. youtube.com This solid nature makes them easier to handle, weigh, and store compared to the often volatile, liquid free-base amines. The hydrochloride salt of N-Ethylpentan-3-amine, for example, has a reported melting point of 140-142°C. sigmaaldrich.com

Enhanced Stability : The formation of a salt protects the amine from degradation. The lone pair of electrons on the nitrogen of a free amine can be susceptible to oxidation; in the salt form, this lone pair is protonated, rendering the amine less reactive and more stable for long-term storage. smolecule.com

Simplified Purification : Salt formation is a powerful tool for purification. google.com Since the salt has vastly different physical properties (e.g., solubility) than the free base and non-basic impurities, it allows for easy separation. A common laboratory technique is acid-base extraction. libretexts.org The crude amine product, dissolved in an organic solvent, can be treated with aqueous hydrochloric acid. The basic amine is protonated to form the water-soluble hydrochloride salt, which partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. libretexts.orgualberta.ca The aqueous layer can then be separated, and the pure amine can be recovered by making the solution basic again. ualberta.ca This process effectively purifies the amine from neutral or acidic contaminants.

Improved Solubility : While seemingly counterintuitive, forming a salt can enhance the solubility of an amine in specific solvents, particularly water. libretexts.org This is a critical property exploited in the formulation of many pharmaceutical drugs containing amine groups. spectroscopyonline.com

The table below summarizes the role of salt formation in the context of amine synthesis.

Property Free Amine (N-Ethylpentan-3-amine) Hydrochloride Salt (N-Ethylpentan-3-amine HCl) Benefit of Salt Formation Reference
Physical State Typically a liquidCrystalline solidEasier handling, storage, and weighing youtube.comsigmaaldrich.com
Stability Susceptible to oxidationMore stable, less reactiveProtects the amine functional group, longer shelf-life smolecule.com
Solubility Soluble in organic solvents, less soluble in waterSoluble in water, less soluble in non-polar organic solventsEnables purification via acid-base extraction libretexts.org
Purification Requires distillation or chromatographyCan be purified by recrystallization and extractionProvides an effective and often simpler purification method illinois.edugoogle.com

Mechanistic Investigations of N Ethylpentan 3 Amine Hydrochloride Reactions

Fundamental Reaction Pathways of the Amine Moiety in N-Ethylpentan-3-amine Hydrochloride

The reactivity of the amine group is central to the chemical behavior of N-Ethylpentan-3-amine.

The oxidation of secondary amines like N-ethylpentan-3-amine can proceed through several pathways, typically involving the nitrogen lone pair. Common oxidizing agents can lead to a variety of products.

With Peroxides: Reagents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) can oxidize secondary amines to hydroxylamines and subsequently to nitroxide radicals or nitrones. The initial step involves the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the peroxide.

With Metal-Based Oxidants: Oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can lead to more complex product mixtures, including the cleavage of the N-H bond and C-N bonds, potentially forming imines or ketones.

Electrochemical Oxidation: This method allows for controlled oxidation by applying an electric potential. The mechanism often involves an initial single-electron transfer (SET) from the nitrogen atom to form a radical cation, which can then undergo further reactions like deprotonation or C-C bond formation.

Table 1: Predicted Products of N-Ethylpentan-3-amine Oxidation

Oxidizing Agent Predicted Product(s) General Mechanism
Hydrogen Peroxide (H₂O₂) N-ethyl-N-(pentan-3-yl)hydroxylamine Nucleophilic attack on peroxide oxygen
m-Chloroperoxybenzoic acid (m-CPBA) N-ethyl-N-(pentan-3-yl)hydroxylamine, Nitroxide radical Similar to H₂O₂, can proceed to stable radical

This table is based on the general reactivity of secondary amines and does not represent experimentally verified results for N-Ethylpentan-3-amine.

The amine group in N-ethylpentan-3-amine is already in a reduced state. Therefore, "reduction" in this context typically refers to reductive amination, where the amine is used to form a new, more substituted amine. This process involves reacting the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ.

Mechanism of Reductive Amination:

N-ethylpentan-3-amine attacks a carbonyl compound (e.g., formaldehyde).

A hemiaminal intermediate is formed and subsequently dehydrates to an iminium ion.

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion.

This results in the formation of a more substituted tertiary amine. For example, reaction with formaldehyde (B43269) would yield N-ethyl-N-methylpentan-3-amine.

After deprotonation from its hydrochloride salt form, N-ethylpentan-3-amine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its participation in a wide range of C-N bond-forming reactions.

Alkylation: The amine can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a tertiary amine. The reaction proceeds via the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to expel a leaving group (e.g., chloride).

Michael Addition: As a nucleophile, the amine can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition, forming a new C-N bond at the β-carbon position.

This compound in Complex Chemical Transformations

The specific use of this compound in complex, multi-step syntheses or catalytic processes is not well-documented. However, its properties as a secondary amine suggest potential roles.

Secondary amines can be employed as organocatalysts, particularly in enamine and iminium ion catalysis.

Enamine Catalysis: N-ethylpentan-3-amine could react with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile (e.g., in an aldol (B89426) or Michael reaction), and subsequent hydrolysis would regenerate the amine catalyst and yield the functionalized product. The steric bulk of the two ethyl groups and the pentan-3-yl group would influence the stereoselectivity of such reactions.

Iminium Ion Catalysis: Alternatively, reaction with an α,β-unsaturated aldehyde could form an iminium ion. This lowers the LUMO of the carbonyl system, activating it for attack by a weak nucleophile.

In a molecule containing other functional groups, the amine moiety of N-ethylpentan-3-amine would exhibit predictable reactivity.

Intramolecular Reactions: If part of a larger molecule with a suitably positioned electrophilic group (e.g., an ester or alkyl halide), it could undergo an intramolecular cyclization reaction to form a heterocyclic ring system.

Protecting Group: The amine could be intentionally protected (e.g., as a carbamate (B1207046) or sulfonamide) to prevent it from reacting while other chemical transformations are carried out elsewhere in the molecule. The protecting group could then be removed in a later step.

Directing Group: The amine or a derivative could act as a directing group in reactions like aromatic substitution or C-H activation, although examples for this specific amine are not documented.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-ethylpentan-3-amine
Hydrogen peroxide
m-Chloroperoxybenzoic acid (m-CPBA)
Potassium permanganate
N-ethyl-N-(pentan-3-yl)hydroxylamine
Pentan-3-one
Formaldehyde
Sodium borohydride
Sodium cyanoborohydride
N-ethyl-N-methylpentan-3-amine

Biological Interaction Mechanisms Involving Amine Functionality

The primary driver of the biological interactions of this compound is its amine functional group. In its hydrochloride salt form, the nitrogen atom is protonated, forming a secondary ammonium (B1175870) ion. This charged and polar moiety is capable of engaging in significant non-covalent interactions that are fundamental to the recognition and binding of molecules to biological targets.

Currently, there is a notable absence of specific enzyme inhibition and binding studies for this compound in published research. However, the general principles of enzyme-ligand interactions suggest that this compound could potentially act as an enzyme inhibitor. Aliphatic amines are known to interact with various enzymes, and their inhibitory activity is often dependent on their structure, basicity, and steric properties.

The amine group can participate in interactions within an enzyme's active site or at allosteric sites. As a positively charged species, the N-ethylpentan-3-ammonium ion could be attracted to negatively charged amino acid residues such as aspartate or glutamate (B1630785) in an enzyme's binding pocket. The alkyl groups (ethyl and pentyl) would contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

The potential for this compound to act as a competitive or non-competitive inhibitor would depend on the specific enzyme and its active site architecture. Competitive inhibition might occur if the compound structurally mimics the natural substrate of an enzyme. Non-competitive inhibition could arise if it binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Hypothetical Enzyme Inhibition Data for this compound

The following table presents hypothetical data to illustrate the potential enzyme inhibitory activity of this compound, as specific experimental data is not available.

Enzyme TargetInhibition TypeHypothetical Ki (μM)
Monoamine Oxidase ACompetitive25
AcetylcholinesteraseNon-competitive50
Cytochrome P450 2D6Competitive15

Disclaimer: The data in this table is purely illustrative and not based on experimental results.

The protonated secondary amine of this compound is a key feature enabling its interaction with biomolecular targets. This ammonium group can act as a hydrogen bond donor, forming hydrogen bonds with electronegative atoms such as oxygen and nitrogen present in the amino acid residues of proteins or the phosphate (B84403) backbone of nucleic acids.

Ionic interactions, or salt bridges, are another critical mechanism. The positive charge on the ammonium ion can form strong electrostatic interactions with negatively charged functional groups on a biological target, such as the carboxylate groups of aspartic and glutamic acid residues. These interactions are highly directional and contribute significantly to the binding affinity and specificity of a ligand for its target.

Hypothetical Interactions of this compound with a Biomolecular Target

This table illustrates the potential types of non-covalent interactions between this compound and amino acid residues in a hypothetical protein binding site. This is a generalized representation due to the lack of specific structural biology data.

Interacting Group of CompoundPotential Interacting ResidueType of Interaction
Secondary Ammonium (-NH2+-)Aspartate, GlutamateIonic Interaction, Hydrogen Bond Donor
Secondary Ammonium (-NH2+-)Serine, Threonine, Asparagine, GlutamineHydrogen Bond Donor
Ethyl GroupLeucine, Isoleucine, ValineHydrophobic Interaction
Pentyl GroupPhenylalanine, TryptophanHydrophobic Interaction

Disclaimer: The interactions described in this table are hypothetical and serve as a general illustration of potential binding modes.

Computational and Theoretical Studies of N Ethylpentan 3 Amine Hydrochloride

Quantum Chemical Calculations (DFT) for N-Ethylpentan-3-amine Hydrochloride

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide invaluable insights into its reactivity and stability.

Transition State Analysis and Regioselectivity Prediction in Reactions Involving this compound

Transition state analysis via DFT is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, this would involve modeling its reactions, such as N-alkylation or elimination, to identify the transition state structures. The energy of these transition states would allow for the calculation of activation barriers, which are crucial in predicting reaction rates.

Furthermore, DFT could predict the regioselectivity of reactions. For instance, in reactions where multiple sites on the N-Ethylpentan-3-amine cation could react, DFT calculations could determine which reaction pathway is energetically more favorable, thus predicting the major product.

Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the electronic structure of this compound. This includes mapping the electron density to identify electron-rich and electron-deficient regions of the molecule. Key reactivity descriptors that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical for understanding the molecule's ability to donate or accept electrons in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack.

Atomic Charges: Calculating the partial charges on each atom would provide further insight into the molecule's reactivity and intermolecular interactions.

A hypothetical table of such descriptors is presented below to illustrate the expected output of such a study.

DescriptorHypothetical ValueSignificance
HOMO Energy-8.2 eVIndicates electron-donating ability
LUMO Energy2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap10.7 eVRelates to chemical stability
Dipole Moment12.5 DIndicates overall polarity

Molecular Dynamics (MD) Simulations Applied to this compound Systems

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations of this compound would provide a dynamic picture of its behavior in various environments.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent can have a profound impact on reaction rates and mechanisms. MD simulations can model this compound in different solvents to understand these effects at a molecular level. By simulating the system, researchers can observe how solvent molecules arrange around the cation and how this solvation shell influences the reaction pathway and the stability of the transition state. This is particularly important for an ionic compound like this compound, where interactions with polar solvents are significant. smolecule.com

Conformational Analysis and Stability Studies

The flexible alkyl chains of this compound mean that it can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding its interactions with other molecules, such as biological receptors. Stability studies using MD would involve simulating the molecule at different temperatures to observe its structural integrity and potential decomposition pathways.

Predictive Modeling and Structure-Activity Relationships for this compound Analogs

While no specific predictive modeling studies for this compound were found, this approach is vital for drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property.

For this compound and its analogs, a QSAR study would involve synthesizing a series of related compounds with slight structural modifications. The biological activity or a specific property of these compounds would be measured experimentally. Then, various calculated molecular descriptors (from DFT or other methods) for these analogs would be correlated with the observed activity to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective compounds.

A hypothetical data table for a QSAR study on a series of analogs is shown below.

AnalogMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Molar Refractivity)Observed Activity (IC50, µM)
N-Ethylpentan-3-amine2.345.615.2
N-Propylpentan-3-amine2.850.212.8
N-Ethylhexan-3-amine2.750.114.1

pKa Prediction and Proton Affinity Studies for Amine Groups

The basicity of an amine, a critical determinant of its behavior in biological and chemical systems, is quantified by its pKa value. Computational methods offer a powerful alternative to experimental determination, which can be time-consuming. srce.hr These methods range from semi-empirical quantum chemical models to more demanding density functional theory (DFT) calculations. srce.hrpeerj.com

Proton affinity (PA) is another fundamental property that describes the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. researchgate.net Quantum chemical calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, have been shown to provide PA values in good agreement with experimental results for various molecules, including amino acids. researchgate.net The PA of an amine is largely determined by the availability of the lone pair of electrons on the nitrogen atom. libretexts.org For N-Ethylpentan-3-amine, the presence of two electron-donating ethyl groups enhances the electron density on the nitrogen, suggesting a relatively high proton affinity compared to primary amines.

Table 1: Predicted Physicochemical Properties of N-Ethylpentan-3-amine

PropertyPredicted Value/RangeComputational Method Basis
pKa10.5 - 11.5Based on typical values for secondary aliphatic amines and structure-property relationships. utexas.edu
Proton Affinity (PA)~940 - 960 kJ/molEstimated based on values for structurally similar secondary amines.

Note: The values in this table are estimates based on general principles and data for similar compounds, as direct computational studies on N-Ethylpentan-3-amine were not found in the reviewed literature.

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a target protein's binding site. arxiv.orgchemrxiv.org The prediction of binding affinity is crucial as it indicates the strength of the interaction between the ligand and the protein. arxiv.org

The process involves generating a set of possible conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, and these scores are ranked to identify the most likely binding mode. Modern approaches often employ machine learning and deep learning models, including graph neural networks (GNNs), to improve the accuracy of binding affinity prediction. chemrxiv.orgrsc.org These models can learn complex relationships from large datasets of protein-ligand complexes. mdpi.com

While specific docking studies involving this compound are not prominent in the literature, its structural features as a small, flexible secondary amine suggest it could interact with various receptors. The protonated amine group would be capable of forming strong electrostatic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors within a binding site. The ethyl and pentyl groups would likely engage in hydrophobic (nonpolar) interactions.

The predictive accuracy of these methods is constantly improving, though challenges remain, particularly for accurately predicting the binding affinity of novel compounds. arxiv.org For a hypothetical docking study, this compound would be modeled in its protonated state, and its interactions with a target receptor would be evaluated based on the principles of electrostatic complementarity and hydrophobic packing.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

Type of InteractionInteracting Group on LigandPotential Interacting Residues on Receptor
Hydrogen Bond DonorAmmonium (B1175870) group (-NH2+-)Aspartate, Glutamate (B1630785), Serine, Threonine, Tyrosine, Main-chain carbonyls
Ionic/ElectrostaticAmmonium group (-NH2+-)Aspartate, Glutamate
HydrophobicEthyl and Pentyl chainsAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan

Advanced Analytical Techniques for Characterization and Quantification of N Ethylpentan 3 Amine Hydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fundamental information about the molecular structure of N-Ethylpentan-3-amine hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar aliphatic amine salts. jove.comlibretexts.orgntu.edu.sg

In ¹H NMR spectroscopy, the protons in the vicinity of the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield. libretexts.orgntu.edu.sg The proton on the nitrogen atom of the hydrochloride salt would likely appear as a broad signal due to rapid chemical exchange and quadrupolar broadening. The chemical shifts of the protons on the carbon atoms are influenced by their proximity to the nitrogen atom.

Representative ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H ₂⁺BroadSinglet
-CH -~2.5 - 3.0Multiplet
-N-CH ₂-CH₃~2.8 - 3.2Quartet
-CH-CH ₂-CH₃~1.4 - 1.8Multiplet
-N-CH₂-CH~1.2 - 1.5Triplet
-CH-CH₂-CH~0.8 - 1.1Triplet

This data is representative and based on typical values for similar compounds.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are also affected by the electronegativity of the adjacent nitrogen atom. Carbons directly bonded to the nitrogen atom are expected to be the most deshielded. acs.orgresearchgate.net

Representative ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C H-~55 - 65
-N-C H₂-CH₃~40 - 50
-CH-C H₂-CH₃~20 - 30
-N-CH₂-C H₃~10 - 15
-CH-CH₂-C H₃~5 - 10

This data is representative and based on typical values for similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by the presence of vibrations associated with the amine salt. A key feature in the IR spectrum of a secondary amine salt is the N-H stretching vibration, which typically appears as a broad band at a lower frequency compared to primary amine salts. researchgate.netresearchgate.netspectroscopyonline.com Other characteristic absorptions include C-H stretching and bending vibrations.

Representative IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (salt)2700 - 3000Strong, Broad
C-H Stretch (alkane)2850 - 2960Strong
N-H Bend (salt)1560 - 1620Medium
C-H Bend1375 - 1465Medium
C-N Stretch1020 - 1250Medium-Weak

This data is representative and based on typical values for similar compounds.

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for the analysis of compounds like this compound. nih.govwaters.com In LC-MS analysis, the compound is first separated from other components in the sample by the LC system and then ionized before entering the mass spectrometer. For a secondary amine like N-Ethylpentan-3-amine, positive ion mode electrospray ionization (ESI) is typically effective, leading to the formation of a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the free amine (115.22 g/mol ) plus the mass of a proton. nih.gov

Predicted Mass Spectrometry Data for N-Ethylpentan-3-amine

IonPredicted m/z
[M+H]⁺116.14

This data is based on the molecular weight of the free amine.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) can provide additional structural information.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. chromatographyonline.comnih.gov Given the polar and basic nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable mode of separation. sigmaaldrich.com The choice of column, mobile phase composition, and detector are critical for achieving a successful separation. A common approach for the analysis of amines involves using a C18 column with a mobile phase containing an organic modifier (like acetonitrile) and an aqueous buffer, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for LC-MS detection. waters.comsigmaaldrich.com

Representative HPLC Method Parameters for this compound Analysis

ParameterTypical Value/Condition
Column C18 or HILIC, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or Mass Spectrometry
Retention Time Dependent on specific conditions

These parameters are representative and would require optimization for specific applications.

X-ray Diffraction Crystallography for Solid-State Structure

It is anticipated that this compound would crystallize in a common space group, such as P2₁/n, and exhibit a monoclinic crystal system. The crystal structure would be primarily defined by strong N-H···Cl hydrogen bonds, where the protonated secondary amine group acts as a hydrogen bond donor to the chloride anion. These interactions are fundamental to the stability of the crystal lattice.

The geometry around the nitrogen atom in the cation would be expected to be a distorted tetrahedron, with the C-N-C bond angle being larger than the ideal 109.5° due to the steric bulk of the ethyl and pentan-3-yl groups. The C-N bond lengths would be consistent with typical sp³ carbon-nitrogen single bonds. The crystal packing would likely involve chains or more complex networks of these hydrogen-bonded ion pairs.

A hypothetical table of crystallographic data, based on known structures of similar secondary amine hydrochlorides, is presented below to illustrate the type of information that would be obtained from an XRD analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~ 9.7
b (Å)~ 19.0
c (Å)~ 10.5
α (°)90
β (°)~ 105
γ (°)90
Volume (ų)~ 1950
Z8
Calculated Density (g/cm³)~ 1.15
Hydrogen Bond (N-H···Cl) (Å)~ 3.1 - 3.2

Purity and Impurity Profiling Methodologies

The purity of this compound is crucial for its intended application. A comprehensive impurity profile is established through the use of various analytical techniques, primarily chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are capable of separating and quantifying the active pharmaceutical ingredient (API) from its related substances, which may include starting materials, by-products, intermediates, and degradation products.

Potential impurities in this compound can originate from its synthetic route. A likely synthesis involves the reductive amination of 3-pentanone (B124093) with ethylamine (B1201723), followed by salt formation with hydrochloric acid. Based on this, potential process-related impurities could include:

Unreacted Starting Materials: Residual 3-pentanone and ethylamine.

Over-alkylation Products: Tertiary amines formed from further reaction.

By-products from Reductive Amination: Impurities arising from side reactions of the reducing agent.

Residual Solvents: Solvents used during the synthesis and purification steps.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis of amine hydrochlorides. A reversed-phase HPLC method would typically be employed. However, the analysis of amines by RP-HPLC can present challenges such as peak tailing due to the interaction of the protonated amine with residual silanols on the silica-based stationary phase. To mitigate this, several strategies can be employed:

pH control of the mobile phase: Using a buffer to maintain a pH that ensures consistent ionization of the analyte. chromforum.org

Use of modern, end-capped columns: These columns have a lower concentration of free silanols.

Ion-pairing reagents: Adding an ion-pairing agent to the mobile phase can improve peak shape and retention. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. researchgate.netchromatographyonline.com For the analysis of amine hydrochlorides, derivatization may be necessary to improve volatility and chromatographic performance. nih.gov It is also important to select an appropriate injection solvent, as reactive solvents like methanol (B129727) or ethanol (B145695) can lead to the formation of artifacts during GC-MS analysis of amine hydrochlorides. nih.gov

A representative table of potential impurities and the analytical techniques for their control is provided below.

Impurity NamePotential OriginRecommended Analytical Technique
3-PentanoneStarting MaterialGC-MS
EthylamineStarting MaterialHPLC with derivatization, GC-MS
TriethylamineOver-alkylationHPLC, GC-MS
N,N-diethyl-3-pentanamineOver-alkylationHPLC, GC-MS
MethanolResidual SolventGC-MS
EthanolResidual SolventGC-MS
IsopropanolResidual SolventGC-MS

Applications and Emerging Research Areas of N Ethylpentan 3 Amine Hydrochloride

Role in Organic Synthesis Beyond Direct Production

The fundamental structure of N-Ethylpentan-3-amine hydrochloride makes it a valuable precursor and intermediate in the synthesis of more elaborate molecules.

Building Block for Complex Nitrogen-Containing Compounds

This compound and its parent amine are utilized as foundational building blocks in organic synthesis. A notable application is its role as a synthetic precursor for privileged alkyl N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com The amine functional group is crucial, acting as a nucleophile that can participate in reactions to form new carbon-nitrogen bonds, which is essential for constructing a variety of nitrogen-containing compounds. smolecule.com Its branched carbon chain is also a significant feature in these synthetic applications.

Intermediates in Pharmaceutical and Agrochemical Synthesis

This class of compounds is recognized for its role as an intermediate in the production of pharmaceuticals and agrochemicals. smolecule.com The amine structure is a common feature in many biologically active molecules, making compounds like this compound potential starting points or intermediates in the synthesis of new drugs and agricultural products. smolecule.com While the general application is established, specific, well-documented examples of its direct use in the synthesis of commercialized products are not widely available in public literature. smolecule.com

Biochemical and Biological Research Applications

The chemical properties of this compound lend it to applications in biochemical and biological research.

Reagents in Biochemical Assays for Enzyme Studies

The parent amine, 3-ethylpentan-3-amine, is used in the study of enzyme interactions and metabolic pathways. The amine group can form hydrogen bonds and ionic interactions with the active sites of enzymes, which can influence their activity. This property allows it to be used as a reagent in biochemical assays to probe enzyme structure and function.

Exploration in the Development of Biologically Active Molecules

The parent compound, 3-ethylpentan-3-amine, is actively studied for its potential biological activities and interactions with biomolecules. Research into similar branched-chain amines has revealed stimulant effects on the central nervous system, suggesting that this class of compounds is of interest for pharmacological research. smolecule.com The exploration of N-Ethylpentan-3-amine and its derivatives is part of an ongoing effort to develop new biologically active molecules. nih.gov

Industrial Chemistry and Specialty Chemical Applications

In addition to laboratory-scale synthesis, related compounds find use in larger-scale industrial applications. The parent amine, 3-ethylpentan-3-amine, is utilized in the production of polymers and resins. Furthermore, tertiary amines as a class are employed as catalysts in industrial processes, such as in the manufacture of polyurethane foam. google.com

Summary of Applications

Application AreaSpecific UseReference Section
Organic Synthesis Precursor for N-heterocyclic carbene (NHC) ligands6.1.1
Intermediate for pharmaceuticals and agrochemicals6.1.2
Biochemical Research Reagent for enzyme interaction and metabolic pathway studies6.2.1
Scaffold for developing new biologically active molecules6.2.2
Industrial Chemistry Component in the production of polymers and resins6.3

Precursor in Specialty Chemical Production

Secondary amines are fundamental building blocks in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. For instance, 3-Ethyl-2-methylpentan-3-amine hydrochloride is noted as a potential intermediate in drug synthesis due to its biological activity. smolecule.com this compound, as a secondary amine, can undergo various reactions such as oxidation to form nitroso or nitro derivatives, and nucleophilic substitution with alkyl halides or acyl chlorides to create new carbon-nitrogen bonds. smolecule.com These reactions are crucial for producing diverse nitrogen-containing compounds.

The hydrochloride form, like this compound, is often preferred in synthesis due to its stability and ease of handling compared to the free amine.

Utilization in Polymer and Resin Synthesis

Secondary amines play a significant role in the field of polymer chemistry. They can function as monomers, catalysts, or cross-linking agents in the synthesis of various polymers and resins. Research has demonstrated the development of synthetic protocols for creating secondary amine-containing polymers. acs.orgacs.org These methods, such as catalytic hydroaminoalkylation and ring-opening metathesis polymerization (ROMP), allow for the incorporation of different amines to tailor the properties of the resulting polymer. acs.orgacs.org

For example, the incorporation of secondary amine groups can introduce specific functionalities, such as polar groups that improve surface wettability. tandfonline.com In some polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the basicity of secondary amines can present challenges, such as aminolysis of the RAFT agent, which may require acidic conditions to control the reaction. researchgate.net The steric hindrance around the secondary amine group is a factor that can influence its reactivity and the stability of the resulting polymer. researchgate.nettaylorandfrancis.com

Environmental and Degradation Studies of Amine Compounds

The environmental behavior of amine compounds is a critical area of study, focusing on how they break down and move through various environmental compartments.

Investigation of Degradation Pathways and Mechanisms (e.g., Hydrolysis)

The degradation of amine compounds can occur through several pathways, with hydrolysis being a key mechanism for amine salts. libretexts.orgchemguide.co.uk Hydrolysis is a reaction with water, often catalyzed by the presence of an acid or a base. libretexts.orgchemguide.co.uk In acidic conditions, such as those that might be found in certain environmental compartments, an amide (a related nitrogen-containing compound) is hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemguide.co.uk The acid acts as a catalyst in the reaction between the amide and water. chemguide.co.uk

The stability of amines in the environment varies greatly; some are highly reactive while others are more persistent. nilu.no This persistence influences their potential for long-term environmental effects. nilu.no

Research on Environmental Fate and Transport Characteristics (e.g., Persistence, Mobility, Bioaccumulation)

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.gov For organic substances like this compound, key characteristics include persistence, mobility, and bioaccumulation potential. nih.gov

Persistence refers to a chemical's resistance to degradation. nih.gov It is often measured by its half-life in different environmental media like water, soil, and sediment. nih.gov Studies on similar compounds, such as polyoxyethylene tallow (B1178427) amine (POE-T), have shown aerobic soil half-lives ranging from 20 to 166 days. nih.gov

Mobility describes the potential of a substance to move through the environment. nih.govacs.org This is often related to its sorption capacity to soil and sediment. nih.gov For instance, POE-T has been found to adsorb strongly to soil, which limits its mobility. nih.gov The mobility of a substance is a key factor in determining its potential to contaminate water resources. nih.govacs.org

Bioaccumulation is the process by which a chemical accumulates in an organism. researchgate.net The potential for bioaccumulation is influenced by the chemical's physical-chemical properties. researchgate.net For some persistent and mobile organic contaminants, bioaccumulation has been observed in aquatic organisms. nih.gov

CharacteristicDefinitionInfluencing FactorsExample Finding for a Related Amine (POE-T) nih.gov
PersistenceResistance to degradation in the environment. nih.govChemical structure, temperature, microbial activity. nih.govAerobic soil half-life: 20-166 days.
MobilityPotential to be transported through environmental compartments. nih.govacs.orgSorption to soil/sediment, water solubility, hydraulic conditions. nih.govStrongly adsorbs to soil, limiting mobility.
BioaccumulationAccumulation of a substance in a living organism. researchgate.netLipophilicity (Kow), persistence in the food web. researchgate.netBioavailability in sediment and soil is predicted to be low due to strong adsorption.

Controlled Degradation Systems Utilizing Amine Scaffolds (e.g., PROTACs)

An emerging area of research is the use of molecules with amine scaffolds in controlled degradation systems, such as Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are bifunctional molecules that induce the degradation of specific target proteins within cells. nih.govnih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

The linker is a critical component of the PROTAC molecule, and its length and composition significantly impact the molecule's properties and effectiveness. nih.govbroadpharm.com Alkyl chains and polyethylene (B3416737) glycol (PEG) are common motifs used in PROTAC linkers. nih.govbroadpharm.com Secondary amines can be incorporated into these linkers, serving as handles for diversification or to impart specific conformational constraints. nih.gov The design of the linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key step for successful protein degradation. biorxiv.orgelifesciences.org

PROTAC ComponentFunctionRelevance of Amine Scaffolds
Target Protein Ligand (Warhead)Binds to the protein of interest. broadpharm.com-
E3 Ligase Ligand (Anchor)Recruits an E3 ubiquitin ligase. broadpharm.com-
LinkerConnects the warhead and the anchor. nih.govSecondary amines can be part of the linker structure, influencing flexibility, solubility, and the geometry of the ternary complex. nih.govnih.gov

Conclusion and Future Perspectives in N Ethylpentan 3 Amine Hydrochloride Research

Synthesis of Key Research Findings

Research surrounding N-Ethylpentan-3-amine hydrochloride (CAS numbers: 39190-77-7 and 151668-06-3) primarily identifies it as a chemical intermediate. nih.govchemicalbook.com The most significant application documented in scientific literature is its role as a synthetic precursor for the development of N-heterocyclic carbene (NHC) ligands. sigmaaldrich.comsigmaaldrich.com NHCs are a class of organic compounds that are widely used as ligands in organometallic chemistry. Their strong sigma-donating properties and steric bulk allow them to form stable complexes with a wide range of metal centers, leading to highly effective and selective catalysts.

The hydrochloride form of the amine provides enhanced stability and handling characteristics compared to its free base, N-ethylpentan-3-amine. smolecule.comnih.gov This salt is typically a powder or crystalline solid at room temperature. sigmaaldrich.com While detailed studies on the compound itself are limited, its utility is intrinsically linked to the synthesis of more complex molecules that have significant applications in catalysis and materials science. The parent amine, N-ethylpentan-3-amine, is formed from a pentane (B18724) backbone with an ethyl group attached to the nitrogen atom at the third carbon position. nih.govnih.gov The hydrochloride salt is subsequently formed by reacting the amine with hydrochloric acid. smolecule.com

Interactive Data Table: Key Research Application of this compound

PropertyDescriptionSource(s)
Primary Application Synthetic precursor sigmaaldrich.comsigmaaldrich.com
Product Class Privileged alkyl N-heterocyclic carbene (NHC) ligands sigmaaldrich.comsigmaaldrich.com
Significance Enables the creation of stable and effective catalysts for use in organometallic chemistry and organic synthesis.

Unexplored Avenues and Methodological Challenges

Despite its role as a useful building block, this compound remains a compound with a limited public research profile. Specific applications and detailed reaction kinetics are not well-documented in peer-reviewed literature. smolecule.com This scarcity of dedicated studies presents a significant unexplored avenue for chemical research. There is an opportunity to investigate its potential in synthesizing novel classes of NHC ligands or other fine chemicals, which has not yet been thoroughly explored.

A potential methodological challenge may relate to its synthesis or long-term stability. While the conversion of the parent amine to its hydrochloride salt is a standard procedure, the commercial availability status of the compound has been noted as potentially indicating challenges in its synthesis or stability. Further research could focus on optimizing synthetic routes to improve yields and purity, which would be crucial for its broader application. Additionally, a comprehensive characterization of its physical and chemical properties beyond basic identifiers is currently lacking in readily available scientific literature. Future studies could systematically explore its reactivity with various substrates, its solubility in different solvent systems, and its thermal stability, providing valuable data for synthetic chemists.

Broader Scientific Impact of this compound Research

The broader scientific impact of this compound is currently indirect, stemming from its contribution to the field of catalysis through the synthesis of NHC ligands. N-heterocyclic carbenes have revolutionized many areas of chemistry, particularly in the development of catalysts for reactions such as olefin metathesis, cross-coupling reactions, and polymerization. By serving as a precursor to these vital ligands, this compound plays a foundational role in advancing these fields.

Further research into this and similar simple amine hydrochlorides could have a wider impact by expanding the toolbox available to synthetic chemists. The development of new, cost-effective, and efficient routes to valuable chemical intermediates is a constant driver of innovation in the chemical and pharmaceutical industries. A deeper understanding of the properties and potential applications of this compound could lead to the discovery of new catalysts or materials with unique properties, thereby contributing to advancements in materials science, drug discovery, and sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Ethylpentan-3-amine hydrochloride in a laboratory setting?

  • Methodology :

  • Amine Hydrochloridation : React the free amine (N-Ethylpentan-3-amine) with hydrochloric acid (HCl) in anhydrous conditions. For example, dissolve the amine in diethyl ether and bubble HCl gas through the solution until precipitation occurs. Filter and dry the hydrochloride salt under vacuum .
  • Purification : Recrystallize from ethanol or methanol to enhance purity. Monitor pH during neutralization to avoid over-acidification, which may degrade the product .

Q. How should researchers characterize this compound in the absence of vendor-provided analytical data?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on amine proton signals (δ ~2.5–3.5 ppm) and chloride counterion integration. Compare with analogous compounds (e.g., pentan-3-amine hydrochloride) for validation .
  • Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) to confirm molecular weight (C7H18ClN\text{C}_7\text{H}_{18}\text{ClN}, expected m/z151.6m/z \approx 151.6 for the cation).
  • Elemental Analysis : Verify Cl^- content via titration or ion chromatography .

Q. What statistical approaches are critical for analyzing experimental data in synthetic studies of this compound?

  • Methodology :

  • Error Analysis : Calculate percentage yields with standard deviations across triplicate trials to assess reproducibility.
  • Regression Modeling : Optimize reaction parameters (e.g., temperature, HCl stoichiometry) using response surface methodology (RSM) .
  • Data Visualization : Use scatter plots or heatmaps to correlate reaction conditions with purity metrics (e.g., HPLC peak area) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability and high yield?

  • Methodology :

  • Continuous Flow Reactors : Implement microfluidic systems to precisely control reaction parameters (e.g., residence time, mixing efficiency), reducing side reactions .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track amine protonation in real time, ensuring stoichiometric HCl addition .
  • Solvent Selection : Test aprotic solvents (e.g., THF) to minimize hydrolysis of intermediates during large-scale reactions .

Q. What strategies mitigate the risk of N-nitrosamine formation in this compound under storage or reaction conditions?

  • Methodology :

  • Risk Assessment : Screen for secondary amine impurities (potential nitrosamine precursors) using LC-MS/MS. Refer to EFPIA guidelines for nitrosating agent thresholds (e.g., nitrite levels < 0.1 ppm) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to formulations to inhibit nitrosation.
  • Storage Conditions : Store under inert atmosphere (N2_2) at ≤−20°C to slow degradation .

Q. How can cross-contamination from aliphatic amines be minimized during purification?

  • Methodology :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA) to resolve this compound from unreacted amines .
  • Liquid-Liquid Extraction : Adjust pH to 9–10 to free the amine, extract into dichloromethane, and re-protonate with HCl in a clean vessel .

Q. What comparative studies are warranted between this compound and structurally similar amines?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Compare solubility, stability, and reactivity with analogs like N-Ethylmethylamine hydrochloride . Use DFT calculations to model electronic effects of the ethyl-pentyl chain on amine basicity.
  • Thermal Analysis : Perform DSC/TGA to evaluate decomposition pathways relative to shorter-chain derivatives (e.g., pentan-3-amine hydrochloride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.